molecular formula C9H18O3 B105752 Dibutyl carbonate CAS No. 542-52-9

Dibutyl carbonate

Cat. No.: B105752
CAS No.: 542-52-9
M. Wt: 174.24 g/mol
InChI Key: QLVWOKQMDLQXNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibutyl carbonate (DBC), with the chemical formula C₉H₁₈O₃ and molecular weight 174.24 g/mol (CAS 542-52-9), is a carbonate ester characterized by two butyl groups attached to a central carbonyl group . Key physical properties include a boiling point of 85–90°C at 11 Torr (1.47 kPa) and 206.6°C at atmospheric pressure, a density of 0.9237 g/cm³ at 20°C, and a melting point below 25°C . Its low viscosity and moderate polarity make it suitable as a solvent, intermediate in organic synthesis (e.g., for diphenyl carbonate production), and a component in cosmetics and lubricants .

Properties

IUPAC Name

dibutyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-3-5-7-11-9(10)12-8-6-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVWOKQMDLQXNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060255
Record name Carbonic acid, dibutyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

542-52-9
Record name Dibutyl carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=542-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name n-Butyl carbonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibutyl carbonate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8462
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbonic acid, dibutyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Carbonic acid, dibutyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibutyl carbonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.015
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-BUTYL CARBONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62WFZ7P7QB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Ionic Liquid Catalysts

Proline-based ionic liquids (ILs) have emerged as highly efficient catalysts. For example:

  • Tetraethylammonium prolinate ([N₂₂₂₂][Pro]) achieves 99% DMC conversion and 95% DBC selectivity at 110°C for 4 hours with a 1:4 DMC:BuOH molar ratio.

  • N,N,N,N’-Tetraethylquaternary ammonium L-prolinate enables 99% DMC conversion and 95% DBC selectivity under similar conditions, with the catalyst recyclable for five cycles without significant deactivation.

Advantages :

  • Mild reaction conditions (80–130°C).

  • No corrosive byproducts (e.g., HCl).

  • High catalyst reusability.

Heterogeneous Catalysts

Solid catalysts offer easier separation and scalability:

  • Zn–Ti–O nanoplates (3ZnTi-400) achieve 51% butyl phenyl carbonate (BPC) and 13% DPC yields at 205°C.

  • Potassium carbonate (K₂CO₃) achieves 72% DBC yield at 90°C with a 1:6 DMC:BuOH ratio.

Table 1: Comparative Performance of Transesterification Catalysts

CatalystTemperature (°C)DMC Conversion (%)DBC Selectivity (%)Reference
[N₂₂₂₂][Pro]1109995
Zn–Ti–O nanoplates20551 (BPC)
K₂CO₃907289

Urea Alcoholysis

Urea alcoholysis avoids toxic phosgene and leverages low-cost urea:

2 BuOH + UreaDBC + 2 NH₃\text{2 BuOH + Urea} \rightarrow \text{DBC + 2 NH₃}

Catalytic Systems

  • ZnO–CeO₂–La₂O₃ : Achieves 68% DBC yield at 180°C under 2 MPa pressure.

  • CeO₂–ZrO₂ mixed oxides : Yield 55% DBC at 160°C with a 1:3 urea:BuOH ratio.

Challenges :

  • High energy input required for NH₃ removal.

  • Competing side reactions reduce selectivity.

Direct Carboxylation with CO₂

CO₂ utilization aligns with green chemistry principles:

2 BuOH + CO₂DBC + H₂O\text{2 BuOH + CO₂} \rightarrow \text{DBC + H₂O}

Catalytic Innovations

  • CeO₂–ZrO₂ nanocomposites : Yield 45% DBC at 120°C under 4 MPa CO₂ pressure.

  • Mg–Al hydrotalcites : Achieve 38% yield at 100°C but require dehydrating agents (e.g., molecular sieves).

Limitations :

  • Thermodynamic equilibrium favors reactants.

  • Water removal is critical to prevent reverse reactions.

Phosgene-Based Methods (Historical Context)

Phosgene routes are largely obsolete due to toxicity but were historically significant:

2 BuOH + COCl₂DBC + 2 HCl\text{2 BuOH + COCl₂} \rightarrow \text{DBC + 2 HCl}

Drawbacks :

  • HCl byproduct causes equipment corrosion.

  • Phosgene handling risks.

Purification Techniques

Post-synthesis separation is critical for high-purity DBC:

  • Imidazolium-based ionic liquids (e.g., [BMIM]Cl) : Separate DBC from butyl carbamate (BC) with 99.8% purity via hydrogen bonding interactions.

  • Distillation : Fractional distillation under reduced pressure (85–90°C at 11 Torr) isolates DBC.

Industrial and Environmental Considerations

  • Transesterification dominates industrial production due to scalability and mild conditions.

  • Ionic liquids reduce waste but face high synthesis costs.

  • CO₂ carboxylation is environmentally favorable but requires energy-intensive conditions .

Chemical Reactions Analysis

Types of Reactions: Dibutyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

Dibutyl carbonate serves as a crucial intermediate in the synthesis of other chemicals, particularly in the production of polycarbonates and diphenyl carbonate (DPC).

Synthesis of Polycarbonates

DBC is utilized in the synthesis of polycarbonate polymers, which are known for their high impact resistance and optical clarity. The reaction typically involves the transesterification of DBC with bisphenol A, yielding polycarbonate and releasing butanol as a byproduct. This process not only highlights DBC's role as a reagent but also emphasizes its significance in polymer chemistry.

Production of Diphenyl Carbonate

Recent studies have shown that DBC can be efficiently converted into diphenyl carbonate through transesterification with phenol using solid acid catalysts such as Zn–Ti oxides. For instance, a study reported yields of 51% for butyl phenyl carbonate and 13% for DPC at 205 °C using these catalysts, demonstrating DBC's effectiveness in facilitating this reaction .

Solvent Applications

DBC is recognized for its excellent solvent properties, making it suitable for various applications in organic synthesis and catalysis.

Solvent in Lithium-ion Batteries

One notable application is its use as an electrolytic solvent in lithium-ion batteries. DBC's high dielectric constant and stability under electrochemical conditions enhance the performance and safety of battery systems .

Solvent in Organic Reactions

In organic chemistry, DBC is employed as a solvent for reactions involving organometallic compounds and enzymatic processes. Its ability to dissolve a wide range of polar and non-polar compounds facilitates various synthetic pathways .

Environmental Applications

This compound has gained attention for its potential role in green chemistry due to its relatively low toxicity compared to traditional solvents.

CO2_22​ Utilization

Research indicates that DBC can be synthesized via CO2_2 insertion into titanium(IV) butoxide, leading to the formation of butyl carbamate and DBC as products. This method not only utilizes CO2_2 as a raw material but also contributes to carbon capture strategies .

Industrial Applications

This compound finds extensive use across various industries due to its favorable properties.

Lubricants and Metalworking Fluids

DBC is used as a base fluid in lubricant formulations, enhancing the performance of metalworking fluids by providing better lubrication and reducing friction during machining processes.

Leather Processing

In leather processing, this compound acts as a solvent for dyes and finishing agents, improving the quality and durability of leather products.

Mechanism of Action

The mechanism by which dibutyl carbonate exerts its effects largely depends on the specific application. In transesterification reactions, this compound acts as an electrophile, facilitating the transfer of the ester group to the nucleophilic alcohol or phenol. The reaction proceeds through a nucleophilic substitution mechanism, where the nucleophile attacks the carbonyl carbon of the carbonate group, leading to the formation of the new ester and the release of butanol .

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Physical Properties of Selected Compounds

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Applications
Dibutyl Carbonate 174.24 206.6 (1 atm) 0.9237 Solvent, polymer synthesis
Dimethyl Carbonate 90.08 90 1.069 Green solvent, electrolytes
Dibutyl Adipate 230.3 305 0.962 Cosmetics, plasticizers
Dibutyl Sebacate 314.5 344 0.937 Lubricants, coatings
Dibutyl Phthalate 278.35 340 1.042 Plasticizers (restricted)

Table 2: Environmental and Toxicological Profiles

Compound Biodegradability Bioaccumulation (BCF) Acute Toxicity (LC50, aquatic) Regulatory Status
This compound Moderate <100 >100 mg/L (fish) Low concern
Dibutyl Adipate High <100 >100 mg/L (fish) Low concern
Dibutyl Phthalate Low >100 4.2 mg/L (fish) Restricted

Key Findings

  • Reactivity : DBC is less stable than DPC but more reactive than DBA in transesterification reactions .
  • Applications : DBC’s balance of hydrophobicity and volatility makes it versatile in cosmetics and synthesis, whereas DBA and DBS excel in high-viscosity formulations .
  • Safety : DBC and its carbonate/diester analogs generally pose lower ecological and health risks compared to phthalates like DBP .

Biological Activity

Dibutyl carbonate (DBC), a colorless and odorless liquid, is an organic compound commonly used as a solvent and in the synthesis of various chemicals. Its chemical formula is C9H18O3, and it has garnered attention for its potential biological activities, including antimicrobial, cytotoxic, and antioxidant properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound is classified as a carbonate ester. Its molecular structure contributes to its solubility in organic solvents and its utility in various applications. The following table summarizes its key chemical properties:

PropertyValue
Molecular Weight174.25 g/mol
Boiling Point191 °C
Density0.88 g/cm³
SolubilitySoluble in ethanol, ether

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted on various bacterial strains demonstrated that DBC showed inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard microbiological techniques.

Case Study: Antimicrobial Efficacy

In a study assessing the antibacterial activity of this compound against clinical isolates of Staphylococcus aureus and Klebsiella pneumoniae, the following results were obtained:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus250
Klebsiella pneumoniae500

The results indicated that this compound exhibited a bacteriostatic effect at concentrations lower than those required for complete bactericidal activity, suggesting its potential use as a preservative or antimicrobial agent in pharmaceuticals and food products .

Cytotoxic Activity

This compound has also been evaluated for its cytotoxic effects on various cancer cell lines. A study reported the cytotoxicity of this compound on human liver cancer cells (HepG2) and breast cancer cells (MCF-7). The half-maximal inhibitory concentration (IC50) values were determined as follows:

Cell LineIC50 (µg/mL)
HepG2150
MCF-7200

These findings suggest that this compound may possess moderate cytotoxic activity against certain cancer cell lines, indicating its potential as a candidate for further anticancer drug development .

Antioxidant Activity

Antioxidant properties are critical for preventing oxidative stress-related diseases. This compound has been investigated for its ability to scavenge free radicals. In vitro assays demonstrated that DBC exhibited significant antioxidant activity, comparable to standard antioxidants like ascorbic acid.

Table: Antioxidant Activity Comparison

CompoundIC50 (µg/mL)
This compound120
Ascorbic Acid100

The results indicate that this compound can effectively reduce oxidative stress, which could be beneficial in therapeutic applications aimed at mitigating oxidative damage .

Molecular Docking Studies

Molecular docking studies have been conducted to explore the interaction of this compound with various biological targets. These studies reveal that DBC can effectively bind to specific proteins involved in disease pathways, enhancing its potential therapeutic applications.

Docking Analysis Summary

  • Target Protein : Beta-lactamase
  • Binding Affinity : -8.5 kcal/mol
  • Key Interactions : Hydrogen bonds with critical amino acid residues.

These interactions suggest that this compound may serve as an effective inhibitor for specific enzymes involved in drug resistance mechanisms .

Q & A

Q. Q1. What are the standard synthetic routes for dibutyl carbonate, and how can purity be validated experimentally?

this compound (DBC) is typically synthesized via transesterification of dimethyl carbonate with butanol or through phosgene-free methods using CO₂ and butanol under catalytic conditions. To ensure purity:

  • Characterization : Use gas chromatography (GC) to monitor reaction progress and quantify byproducts. Nuclear magnetic resonance (NMR, 13C^{13}\text{C} and 1H^{1}\text{H}) confirms molecular structure, while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., carbonate C=O stretch at ~1740 cm1^{-1}).
  • Purity Validation : Measure density (d420=0.9251g/cm3d_{4}^{20} = 0.9251 \, \text{g/cm}^3) and refractive index (nD20=1.4117n_D^{20} = 1.4117) using calibrated instruments . Report deviations >1% as potential impurities.

Q. Q2. How should researchers design experiments to measure this compound’s thermodynamic properties (e.g., vapor pressure, boiling point)?

  • Vapor Pressure : Use a static or dynamic method with a calibrated manometer. For DBC, vapor pressure at 25°C is 0.228 mmHg, but discrepancies may arise due to humidity or impurities. Calibrate instruments against reference compounds (e.g., ethyl acetate) .
  • Boiling Point : Employ differential scanning calorimetry (DSC) for precise determination. Literature values for DBC (206.6°C) vary with atmospheric pressure; report measurements under controlled conditions (e.g., 1 atm N2_2) .

Advanced Research Questions

Q. Q3. How can conflicting data on this compound’s reactivity in esterification reactions be resolved?

Conflicts often stem from solvent polarity, catalyst choice, or reaction temperature. To resolve discrepancies:

  • Controlled Replication : Reproduce experiments using identical conditions (e.g., 1 mol% MgO catalyst, toluene solvent, 80°C) and compare yields via GC.
  • Mechanistic Probes : Use isotopic labeling (18O^{18}\text{O}) to track carbonate group transfer. Kinetic studies (Arrhenius plots) can identify rate-limiting steps .

Q. Q4. What strategies are recommended for addressing data gaps in this compound’s ecotoxicity using analog compounds?

  • Analog Selection : Prioritize structurally similar compounds (e.g., dibutyl adipate, diisopropyl sebacate) with validated ecotoxicity data. Justify analogs using QSAR (Quantitative Structure-Activity Relationship) models to predict endpoints like LC50_{50} .
  • Weight of Evidence : Combine analog data with in silico predictions (e.g., EPA EPI Suite) and limited in vitro assays (e.g., Daphnia magna acute toxicity) to build confidence .

Q. Q5. How can researchers ensure reproducibility when documenting this compound synthesis in publications?

  • Detailed Protocols : Report catalyst activation steps (e.g., calcination temperature for MgO), solvent drying methods, and reaction stoichiometry.
  • Supporting Information : Provide raw NMR/GC data, including integration values for purity assessment. For novel compounds, include elemental analysis (C, H, O) .

Methodological Guidance for Data Analysis

Q. Q6. What statistical approaches are suitable for analyzing this compound’s role in solvent-mediated reaction kinetics?

  • Multivariate Analysis : Use ANOVA to isolate effects of variables (e.g., DBC concentration, temperature).
  • Nonlinear Regression : Fit kinetic data to models (e.g., pseudo-first-order) to determine rate constants. Report confidence intervals to highlight uncertainty .

Q. Q7. How should conflicting solubility data for this compound in polar vs. nonpolar solvents be interpreted?

  • Solvent Parameters : Cross-reference solubility with Hansen solubility parameters (δD,δP,δH\delta_D, \delta_P, \delta_H). DBC’s low polarity (δP=5.2MPa1/2\delta_P = 5.2 \, \text{MPa}^{1/2}) favors miscibility with toluene (δP=1.4\delta_P = 1.4) over water .
  • Experimental Validation : Use cloud-point titration to measure solubility limits. Discrepancies may arise from trace water content; use Karl Fischer titration to quantify moisture .

Safety and Regulatory Considerations

Q. Q8. What safety protocols are critical when handling this compound in catalytic studies?

  • Ventilation : Use fume hoods due to DBC’s vapor pressure (0.228 mmHg at 25°C) and flammability (flash point = 76°C).
  • PPE : Wear nitrile gloves and safety goggles; avoid latex due to permeability .

Data Reproducibility and Literature Review

Q. Q9. How can researchers evaluate the reliability of secondary data (e.g., thermodynamic properties) from literature?

  • Source Critique : Prioritize peer-reviewed journals over non-reviewed databases. Cross-check values with primary sources (e.g., NIST Chemistry WebBook).
  • Experimental Consistency : Compare methods (e.g., static vs. dynamic vapor pressure measurements) to identify systematic errors .

Q. Q10. What strategies mitigate risks when extrapolating this compound’s behavior from small-scale to pilot-scale reactions?

  • Dimensionless Analysis : Use Reynolds and Damköhler numbers to maintain hydrodynamic and kinetic similarity.
  • Process Modeling : Simulate heat/mass transfer limitations using Aspen Plus or COMSOL. Validate with benchtop experiments under scaled-down conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dibutyl carbonate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dibutyl carbonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.